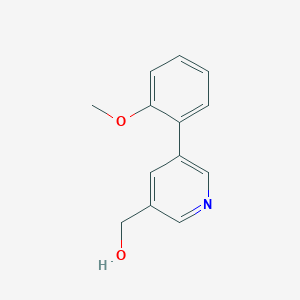

(5-(2-Methoxyphenyl)pyridin-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

[5-(2-methoxyphenyl)pyridin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-16-13-5-3-2-4-12(13)11-6-10(9-15)7-14-8-11/h2-8,15H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIBUFSVVEZNBMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CN=CC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646999 | |

| Record name | [5-(2-Methoxyphenyl)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887973-95-7 | |

| Record name | [5-(2-Methoxyphenyl)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 2 Methoxyphenyl Pyridin 3 Yl Methanol

Retrosynthetic Disconnection Strategies

Retrosynthetic analysis of (5-(2-Methoxyphenyl)pyridin-3-yl)methanol reveals several logical bond disconnections to identify plausible starting materials. The most prominent strategy involves severing the C-C bond between the pyridine (B92270) and the methoxyphenyl rings. This leads to two primary sets of precursors:

Disconnection A: A 5-substituted pyridine bearing a functional group at the 3-position, such as (5-halopyridin-3-yl)methanol or a protected derivative, and a corresponding 2-methoxyphenyl organometallic or boronic acid reagent. This approach is ideal for convergent synthesis using transition-metal catalyzed cross-coupling reactions.

Disconnection B: A pre-formed 5-(2-methoxyphenyl)pyridine that can be functionalized at the 3-position. This would involve a late-stage C-H activation/functionalization or the conversion of an existing group (e.g., cyano, carboxyl) into the desired hydroxymethyl group.

A secondary approach involves building the pyridine ring from acyclic precursors already containing the 2-methoxyphenyl moiety. This falls under ring-forming cyclization and multicomponent reaction strategies. These disconnections form the basis for the synthetic methodologies discussed in the subsequent sections.

Classical and Established Synthetic Routes to the Core Structure

The success of the cross-coupling strategies outlined in the retrosynthetic analysis hinges on the availability of key building blocks. Established synthetic methods provide reliable access to the necessary precursors, primarily 5-halo-3-pyridinemethanol derivatives.

A common and well-documented starting material is 5-bromo-3-pyridinemethanol . Its synthesis is typically achieved through the reduction of a corresponding carbonyl compound at the 3-position of the pyridine ring. For instance, 5-bromopyridine-3-carbaldehyde can be reduced to (5-bromopyridin-3-yl)methanol (B1273246) using a mild reducing agent like sodium borohydride (B1222165) in methanol (B129727), often affording high yields. chemicalbook.comchemicalbook.com Alternatively, precursors such as 5-bromonicotinic acid or its esters can be reduced to the alcohol. chemicalbook.com These halogenated pyridine alcohols are versatile intermediates for subsequent coupling reactions. pipzine-chem.comchemimpex.com

The other key component, the 2-methoxyphenyl group, is readily available in various forms suitable for cross-coupling, such as 2-methoxyphenylboronic acid, which is commercially available and widely used in Suzuki-Miyaura reactions.

Modern Synthetic Approaches for Construction of the this compound Moiety

Modern organic synthesis offers a powerful toolkit for constructing the target molecule with high efficiency and selectivity. These methods primarily focus on the formation of the key aryl-heteroaryl bond.

Transition-Metal Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, Stille)

Transition-metal catalysis is the most direct and widely employed method for forging the C5-aryl bond of the pyridine ring.

The Suzuki-Miyaura coupling is a highly versatile reaction for forming C-C bonds. organic-chemistry.org The synthesis of this compound can be envisioned by coupling a 5-halopyridine intermediate, such as 5-bromo-3-pyridinemethanol, with 2-methoxyphenylboronic acid. These reactions are typically catalyzed by palladium complexes in the presence of a base. organic-chemistry.org The use of aqueous media and ligand-free palladium acetate (B1210297) has been shown to be effective for the Suzuki coupling of chloropyridines with arylboronic acids, highlighting the development of more environmentally benign protocols. nih.govresearchgate.net The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, especially with potentially challenging substrates like pyridines, where the nitrogen atom can coordinate to the catalyst. nih.gov

| Coupling Reaction | Pyridine Substrate | Aryl Substrate | Typical Catalyst/Ligand | Typical Base/Solvent |

| Suzuki-Miyaura | 5-Bromo-3-pyridinemethanol | 2-Methoxyphenylboronic acid | Pd(OAc)₂, Pd(PPh₃)₄ | K₂CO₃, K₃PO₄ / Dioxane, Toluene (B28343), Water |

| Negishi | 5-Bromo-3-pyridinemethanol | (2-Methoxyphenyl)zinc chloride | Pd(PPh₃)₄, Ni(acac)₂ | THF, DMF |

| Stille | 5-Bromo-3-pyridinemethanol | Tributyl(2-methoxyphenyl)stannane | Pd(PPh₃)₄ | Toluene, DMF |

The Negishi coupling provides an alternative by reacting an organozinc reagent with an organic halide. organic-chemistry.orgwikipedia.org In this context, 5-bromo-3-pyridinemethanol would be coupled with a (2-methoxyphenyl)zinc halide. Negishi reactions are known for their high functional group tolerance and are catalyzed by both palladium and nickel complexes. wikipedia.org This method is particularly useful for constructing complex molecular frameworks. chemrxiv.orgacs.org

The Stille reaction utilizes an organotin reagent, such as tributyl(2-methoxyphenyl)stannane, to couple with the halogenated pyridine. wikipedia.orglibretexts.org A key advantage of organostannanes is their stability to air and moisture. wikipedia.org The reaction is catalyzed by palladium complexes and has a broad scope, tolerating many functional groups, making it a reliable choice for the synthesis of complex molecules. libretexts.orgnih.gov

Directed Ortho-Metalation and Lithiation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. organic-chemistry.orguwindsor.ca

In the context of synthesizing this compound, DoM can be applied in a couple of ways. The methoxy (B1213986) group (-OMe) on the anisole (B1667542) ring is a well-known DMG. wikipedia.org

Ortho-lithiation of anisole: Anisole can be treated with an alkyllithium base (e.g., n-BuLi or s-BuLi) to generate 2-lithioanisole. This organolithium species can then be converted into a more stable organometallic reagent, such as a boronic ester (by reaction with a trialkyl borate) or an organozinc compound (by transmetalation with ZnCl₂). These reagents can then be used in the aforementioned Suzuki or Negishi cross-coupling reactions with 5-bromo-3-pyridinemethanol.

Metalation of the pyridine ring: While direct C-H metalation of pyridines can be complicated by nucleophilic addition of the organolithium reagent, the use of specific DMGs on the pyridine ring can facilitate regioselective lithiation. harvard.edu For this target molecule, a hypothetical route could involve a directing group at the 3-position that is a precursor to the methanol group, which could direct metalation at C-5, followed by reaction with a suitable 2-methoxyphenyl electrophile. However, this is generally a more complex and less direct approach than the cross-coupling strategies.

Multicomponent Reactions Incorporating Pyridine and Methoxyphenyl Precursors

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. scielo.br Several MCRs are known for the synthesis of substituted pyridines. researchgate.netekb.eg

A common strategy for building polysubstituted pyridines involves the one-pot reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a 1,3-dicarbonyl compound or ketone in the presence of ammonium (B1175870) acetate as the nitrogen source. scielo.br To construct the target molecule's core, one could envision an MCR using 2-methoxybenzaldehyde, a suitable C2-synthon, and a C3-synthon that would install a precursor to the hydroxymethyl group at the 3-position. For example, many MCRs yield 3-cyanopyridines. researchgate.netmdpi.comtandfonline.com A plausible, albeit multi-step, MCR-based approach would be:

A four-component reaction of 2-methoxybenzaldehyde, malononitrile, a simple ketone (e.g., acetone), and ammonium acetate to form a 2-amino-3-cyano-5-(2-methoxyphenyl)pyridine derivative.

Deamination of the 2-amino group.

Hydrolysis of the 3-cyano group to a carboxylic acid.

Reduction of the carboxylic acid to the final this compound.

Ring-Forming Cyclization Methodologies

The pyridine ring can be constructed through various cyclization reactions, starting from acyclic precursors. While classical methods like the Hantzsch or Bohlmann-Rahtz syntheses exist, modern approaches offer greater flexibility. One could design an acyclic precursor that already incorporates the 2-methoxyphenyl group. For example, a Michael addition-cyclodehydration sequence could be employed. researchgate.net A hypothetical precursor, such as an enaminone derived from a β-ketoester and an amine, could react with an α,β-unsaturated system containing the 2-methoxyphenyl moiety to cyclize and form the desired pyridine ring with appropriate substituents at the 3- and 5-positions. researchgate.netorganic-chemistry.org The functional group at the 3-position would either be the hydroxymethyl group or a precursor that can be readily converted to it post-cyclization.

Green Chemistry Principles in the Synthesis of this compound

The synthesis of complex molecules like this compound traditionally involves multi-step processes that may utilize hazardous reagents and generate significant waste. The application of green chemistry principles aims to mitigate this environmental impact through innovative synthetic design.

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Many traditional organic solvents are volatile, toxic, and difficult to recycle. Consequently, there is a significant drive towards the use of greener alternatives.

For the synthesis of bi-aryl compounds, which often relies on cross-coupling reactions, the solvent plays a crucial role in reaction kinetics and product yield. While these reactions are often performed in organic solvents like toluene or dioxane, greener alternatives are being explored. For instance, the use of ethanol (B145695) as a solvent in the synthesis of other heterocyclic compounds, such as 3-(4-(benzyloxy)-3-methoxyphenyl)- primescholars.commdpi.comtriazolo[4,3-a]pyridine, has been demonstrated as a clean and green approach. mdpi.com This reaction was performed at room temperature, further reducing energy consumption. mdpi.com

Another advanced approach is the use of biphasic systems, particularly for biocatalytic processes. In the synthesis of a related compound, S-(4-chlorophenyl)-(pyridin-2-yl)methanol, a water-cyclohexane liquid-liquid system was employed. nih.gov This system facilitates the separation of the biocatalyst (in the aqueous phase) from the product (in the organic phase), allowing for catalyst recycling and simplified product isolation. nih.gov The use of microreaction systems with membrane dispersion can further enhance the efficiency of such biphasic reactions by increasing the interfacial area for mass transfer, leading to significantly reduced reaction times. nih.gov

The table below summarizes potential green solvent systems applicable to the synthesis of this compound, based on methodologies for similar compounds.

| Solvent System | Reaction Type | Advantages | Reference Example |

| Ethanol | Oxidative Cyclization | Renewable, biodegradable, low toxicity | Synthesis of a triazolopyridine derivative mdpi.com |

| Water-Cyclohexane | Biocatalytic Reduction | Catalyst recycling, reduced product inhibition, easy separation | Synthesis of S-(4-chlorophenyl)-(pyridin-2-yl)methanol nih.gov |

| Acetonitrile/Water | Multicomponent Reaction | High efficiency, potential for telescoped processes | Synthesis of furo[3,2-h]quinolin-3-yl)acetic acid derivatives mdpi.com |

| Solvent-free | Condensation | Reduced waste, simplified work-up | Synthesis of (E)-3-(dimethylamino)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one nih.gov |

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.com High atom economy is achieved in reactions where most of the atoms from the starting materials are incorporated into the final product. primescholars.com Addition and rearrangement reactions, for example, can have 100% atom economy. primescholars.com In contrast, substitution and elimination reactions often generate stoichiometric byproducts, leading to lower atom economy. primescholars.com

Multicomponent reactions (MCRs) are a powerful strategy for improving both atom and step economy. These reactions combine three or more starting materials in a single step to form a complex product. The synthesis of various heterocyclic compounds, such as furo[3,2-h]quinolin-3-yl)acetic acid and 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid, have been achieved through MCRs, which are noted for their atom economy and the use of readily available starting materials. mdpi.commdpi.com A plausible MCR approach for a precursor to this compound could significantly enhance the green credentials of its synthesis.

The table below illustrates the concept of atom economy for different reaction types that could be involved in the synthesis of this compound.

| Reaction Type | General Transformation | Atom Economy | Key Feature |

| Suzuki Coupling | R1-B(OR)2 + R2-X -> R1-R2 | Moderate | Forms the key bi-aryl bond, but generates salt byproducts. |

| Aldehyde Reduction | R-CHO + [H] -> R-CH2OH | High | Can be highly atom-economical if a catalytic source of hydride is used. |

| Multicomponent Reaction | A + B + C -> Product | High | Multiple bonds are formed in a single operation, incorporating most atoms from starting materials. mdpi.commdpi.com |

Catalytic reactions are a cornerstone of green chemistry as they allow for reactions to proceed with high efficiency and selectivity under milder conditions, and the catalyst can often be recycled and reused. For the synthesis of this compound, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are a key method for forming the C-C bond between the pyridine and phenyl rings. researchgate.net Advances in this area focus on developing more active and stable catalysts that can be used at low loadings and in greener solvents.

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers significant advantages in terms of selectivity, mild reaction conditions (often in aqueous media at ambient temperature and pressure), and reduced environmental impact. nih.gov

A notable example is the whole-cell biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl)methanol. nih.gov In this process, recombinant E. coli cells were used to asymmetrically reduce a ketone precursor to the corresponding chiral alcohol with high yield (99.6%) and excellent enantiomeric excess (>99%). nih.gov The reaction time was dramatically reduced from over 270 minutes in a traditional stirred tank to 80 minutes in a biphasic microreaction system. nih.gov Furthermore, the whole-cell catalyst could be reused for at least five cycles while retaining over 60% of its activity. nih.gov

This biocatalytic approach could be directly applicable to the synthesis of this compound, particularly if a specific stereoisomer is desired. The reduction of a corresponding ketone precursor, 5-(2-methoxyphenyl)nicotinaldehyde, using a ketoreductase enzyme could provide a green and highly selective route to the final product.

The potential advantages of biocatalysis in the synthesis of this compound are summarized in the table below.

| Biocatalytic Approach | Enzyme Class | Potential Transformation | Advantages |

| Asymmetric Reduction | Ketoreductase | Reduction of a ketone precursor to a chiral alcohol | High enantioselectivity, mild conditions, aqueous media. nih.govnih.gov |

| Hydroxylation | Cytochrome P450 | Introduction of the hydroxyl group | High regioselectivity and stereoselectivity. nih.gov |

| Esterification | Lipase/Esterase | Kinetic resolution of a racemic alcohol | Separation of enantiomers under mild conditions. nih.gov |

Elucidation of Reactivity and Comprehensive Chemical Transformations of 5 2 Methoxyphenyl Pyridin 3 Yl Methanol

Derivatization and Functionalization of the Hydroxyl Group

The primary alcohol functionality in (5-(2-Methoxyphenyl)pyridin-3-yl)methanol is a key site for a variety of chemical modifications, including oxidation, esterification, etherification, and substitution reactions.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol of this compound can be oxidized to form the corresponding aldehyde, 5-(2-methoxyphenyl)nicotinaldehyde, or further to the carboxylic acid, 5-(2-methoxyphenyl)nicotinic acid. The choice of oxidizing agent and reaction conditions determines the extent of the oxidation.

Mild oxidizing agents are typically employed for the selective conversion to the aldehyde. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and Dess-Martin periodinane (DMP). These reactions are generally carried out in anhydrous chlorinated solvents like dichloromethane (B109758) (DCM) to prevent over-oxidation to the carboxylic acid.

For the formation of 5-(2-methoxyphenyl)nicotinic acid, stronger oxidizing agents are required. Reagents such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or ruthenium tetroxide (RuO₄) can effect this transformation. The oxidation of similar pyridinemethanol derivatives has been shown to proceed efficiently under these types of conditions. googleapis.comgoogleapis.com

| Product | Typical Reagents | Typical Conditions |

| 5-(2-Methoxyphenyl)nicotinaldehyde | PCC, PDC, DMP | Anhydrous DCM, Room Temperature |

| 5-(2-Methoxyphenyl)nicotinic acid | KMnO₄, Jones Reagent | Aqueous base/acid, Heat |

Esterification and Etherification Reactions

The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives. The Fischer esterification, involving the reaction with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. medcraveonline.commedcraveonline.com Alternatively, for a more rapid and often higher-yielding reaction, acyl chlorides or anhydrides can be used, typically in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) to scavenge the acidic byproduct. cetjournal.it For example, reaction with acetic anhydride (B1165640) would yield (5-(2-methoxyphenyl)pyridin-3-yl)methyl acetate (B1210297).

Etherification can be achieved via the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., methyl iodide) to form the ether.

| Reaction Type | Reagents | Product Example |

| Fischer Esterification | Carboxylic Acid (e.g., Acetic Acid), H₂SO₄ | (5-(2-Methoxyphenyl)pyridin-3-yl)methyl acetate |

| Acylation | Acyl Chloride (e.g., Acetyl Chloride), Pyridine | (5-(2-Methoxyphenyl)pyridin-3-yl)methyl acetate |

| Williamson Ether Synthesis | 1. NaH; 2. Alkyl Halide (e.g., CH₃I) | 3-(Methoxymethyl)-5-(2-methoxyphenyl)pyridine |

Halogenation and Related Substitution Reactions

The hydroxyl group can be substituted by a halogen atom through reaction with various halogenating agents. Thionyl chloride (SOCl₂) is commonly used to convert primary alcohols to the corresponding alkyl chlorides, such as 3-(chloromethyl)-5-(2-methoxyphenyl)pyridine. googleapis.com This reaction often proceeds via an SNi (internal nucleophilic substitution) mechanism, resulting in retention of configuration, though the addition of a base like pyridine can switch the mechanism to SN2, leading to inversion of configuration. pku.edu.cndoubtnut.com Similarly, phosphorus tribromide (PBr₃) can be used to synthesize the corresponding bromide.

| Halogenating Agent | Product | Typical Mechanism |

| Thionyl Chloride (SOCl₂) | 3-(Chloromethyl)-5-(2-methoxyphenyl)pyridine | SNi (retention) or SN2 (inversion with pyridine) |

| Phosphorus Tribromide (PBr₃) | 3-(Bromomethyl)-5-(2-methoxyphenyl)pyridine | SN2 (inversion) |

Nucleophilic and Electrophilic Reactivity Studies

The reactivity of the core structure involves both nucleophilic and electrophilic characteristics. The pyridine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para (2- and 4-positions) to the nitrogen atom. diva-portal.orgnih.gov However, in this specific molecule, the substituents at the 3- and 5-positions make direct nucleophilic attack on the ring less straightforward without an activating group or harsh conditions.

Conversely, electrophilic aromatic substitution on the pyridine ring is generally disfavored due to the deactivating effect of the nitrogen atom. When it does occur, it typically directs incoming electrophiles to the 3- and 5-positions. Since these positions are already substituted in the target molecule, further electrophilic substitution on the pyridine ring would be challenging and would be directed by the existing substituents. The 2-methoxyphenyl group, being electron-rich due to the methoxy (B1213986) substituent, is activated towards electrophilic aromatic substitution, with incoming electrophiles primarily directed to the positions ortho and para to the methoxy group.

Transformations Involving the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom imparts nucleophilic and basic character, allowing for reactions such as N-alkylation and N-acylation.

N-Alkylation and N-Acylation Reactions

The pyridine nitrogen can act as a nucleophile and attack alkyl halides, such as methyl iodide, to form the corresponding N-alkylpyridinium salt. researchgate.netresearchgate.net This reaction, known as the Menshutkin reaction, would convert this compound into a quaternary ammonium (B1175870) salt, for example, 3-(hydroxymethyl)-1-methyl-5-(2-methoxyphenyl)pyridin-1-ium iodide.

Similarly, N-acylation can be achieved by reacting the pyridine with an acyl halide or anhydride. This reaction is often performed in the presence of a catalyst and results in the formation of an N-acylpyridinium ion. These species are highly reactive and are often used as intermediates in acyl transfer reactions. The acylation of the pyridine nitrogen activates the ring, making it more susceptible to nucleophilic attack.

| Reaction Type | Reagent Example | Product Type |

| N-Alkylation | Methyl Iodide (CH₃I) | N-methylpyridinium salt |

| N-Acylation | Acetyl Chloride (CH₃COCl) | N-acylpyridinium salt |

N-Oxidation and N-Imidation Reactions

The lone pair of electrons on the pyridine nitrogen atom makes it susceptible to oxidation, leading to the formation of pyridine N-oxides. This transformation significantly alters the electronic properties of the pyridine ring, activating it for further functionalization. While specific studies on the N-oxidation of this compound are not extensively documented in readily available literature, general methods for pyridine N-oxidation are well-established and can be applied to this substrate. Common oxidizing agents include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a suitable catalyst. The resulting N-oxide would be a valuable intermediate for subsequent reactions.

N-imidation, the formation of an N-imido pyridine derivative, is a less common transformation for pyridines compared to N-oxidation. It typically involves the reaction of the pyridine with a nitrene precursor. There is currently a lack of specific literature detailing the N-imidation of this compound.

A research article has described the synthesis of various novel amide derivatives of 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine, which were then evaluated for their cytotoxic effects using an MTT assay on HeLa, HepG2, and PANC-1 cell lines. All synthesized compounds were characterized using LCMS, IR, 1H and 13C spectroscopy, and elemental analysis. researchgate.net

| Reagent | Product | Reaction Type | Reference |

| m-CPBA | This compound N-oxide | N-Oxidation | General Knowledge |

| Hydrogen Peroxide | This compound N-oxide | N-Oxidation | General Knowledge |

| Nitrene Precursor | N-imido-(5-(2-Methoxyphenyl)pyridin-3-yl)methanol | N-Imidation | General Knowledge |

| Various Reagents | Amide derivatives of 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine | Multi-step synthesis | researchgate.net |

Quaternization Chemistry

The nucleophilic nitrogen atom of the pyridine ring readily reacts with electrophiles, such as alkyl halides, to form quaternary pyridinium salts. This process, known as quaternization, introduces a positive charge on the pyridine ring, further modifying its reactivity. For this compound, quaternization with an alkylating agent like methyl iodide would yield the corresponding N-methylpyridinium iodide salt. Such pyridinium salts can serve as precursors for a variety of transformations, including reductions to dihydropyridines or piperidines, or as catalysts in certain organic reactions. A study on the quaternization of methyl 2,3-O-isopropylidene-β-D-ribofuranoside 5-O-sulfonates with various heterocyclic amines, including pyridine, demonstrated the formation of the corresponding pyridinium salts. mdpi.com

| Alkylating Agent | Product | Reaction Type | Reference |

| Methyl Iodide | N-methyl-(5-(2-Methoxyphenyl)pyridin-3-yl)methanol iodide | Quaternization | General Knowledge |

| Benzyl Bromide | N-benzyl-(5-(2-Methoxyphenyl)pyridin-3-yl)methanol bromide | Quaternization | General Knowledge |

| Ethyl Triflate | N-ethyl-(5-(2-Methoxyphenyl)pyridin-3-yl)methanol triflate | Quaternization | General Knowledge |

| Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside | N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)pyridinium tosylate | Quaternization | mdpi.com |

Reactivity of the Methoxyphenyl Moiety

The methoxyphenyl group attached to the pyridine ring is another key functional handle, offering opportunities for electrophilic aromatic substitution, directed C-H functionalization, and O-demethylation.

Electrophilic Aromatic Substitution Patterns

The methoxy group (-OCH3) on the phenyl ring is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution reactions. Therefore, electrophilic attack is expected to occur at the positions ortho and para to the methoxy group. However, the steric hindrance from the adjacent pyridine ring might influence the regioselectivity. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield nitro derivatives, with the nitro group predominantly at the para position to the methoxy group. Similarly, halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would introduce a halogen atom at the same positions.

A study on the direct nitration of various five-membered heterocycles using nitric acid in trifluoroacetic anhydride has been reported, yielding mononitro derivatives. semanticscholar.org Another report details the selective halogenation of pyridines using specifically designed phosphine (B1218219) reagents. nih.gov

| Reagent | Expected Major Product(s) | Reaction Type | Reference |

| HNO3/H2SO4 | (5-(4-Nitro-2-methoxyphenyl)pyridin-3-yl)methanol | Nitration | semanticscholar.org |

| NBS | (5-(4-Bromo-2-methoxyphenyl)pyridin-3-yl)methanol | Bromination | nih.gov |

| NCS | (5-(4-Chloro-2-methoxyphenyl)pyridin-3-yl)methanol | Chlorination | nih.gov |

| Acyl chloride/AlCl3 | (5-(4-Acyl-2-methoxyphenyl)pyridin-3-yl)methanol | Friedel-Crafts Acylation | General Knowledge |

Directed C-H Functionalization Strategies

Modern synthetic methods allow for the direct functionalization of C-H bonds, often guided by a directing group. In this compound, the pyridine nitrogen can act as a directing group to facilitate C-H activation at the ortho position of the phenyl ring. Transition metal catalysts, particularly palladium, are commonly employed for such transformations. For example, a palladium-catalyzed C-H arylation reaction could introduce a new aryl group at the C6' position of the methoxyphenyl ring. This strategy offers a powerful and atom-economical way to construct complex biaryl structures.

A review summarizes the advancements in palladium-catalyzed C-H functionalization reactions at the ortho position of 2-phenyl pyridine over the last two decades. rsc.org Furthermore, a detailed investigation into the substrate scope and mechanism of Pd(OAc)2-catalyzed ligand-directed C–H arylation with diaryliodonium salts has been reported. nih.gov

| Catalyst/Reagent | Expected Product | Reaction Type | Reference |

| Pd(OAc)2 / Aryl Halide | (5-(6'-Aryl-2-methoxyphenyl)pyridin-3-yl)methanol | Directed C-H Arylation | rsc.org |

| Pd(OAc)2 / Diaryliodonium Salt | (5-(6'-Aryl-2-methoxyphenyl)pyridin-3-yl)methanol | Directed C-H Arylation | nih.gov |

O-Demethylation Reactions and Subsequent Functionalization

The methoxy group can be cleaved to reveal a phenolic hydroxyl group, a process known as O-demethylation. This transformation is typically achieved using strong Lewis acids like boron tribromide (BBr3) or strong protic acids like hydrobromic acid (HBr). The resulting phenol (B47542), (5-(2-hydroxyphenyl)pyridin-3-yl)methanol, is a versatile intermediate. The phenolic hydroxyl group can then be further functionalized, for example, through etherification, esterification, or by participating in coupling reactions. For instance, reaction with an alkyl halide in the presence of a base would yield a new ether derivative.

A study demonstrated an efficient approach for preparing 9-hydroxycorynantheidine from mitragynine (B136389) picrate (B76445) using BBr3, achieving high yields and selectivity under mild conditions. ajrconline.org

| Reagent | Product | Reaction Type | Reference |

| BBr3 | (5-(2-Hydroxyphenyl)pyridin-3-yl)methanol | O-Demethylation | ajrconline.org |

| HBr | (5-(2-Hydroxyphenyl)pyridin-3-yl)methanol | O-Demethylation | General Knowledge |

| Alkyl Halide / Base (on the phenol) | (5-(2-Alkoxyphenyl)pyridin-3-yl)methanol | Williamson Ether Synthesis | General Knowledge |

| Acyl Chloride / Base (on the phenol) | 2-(5-(Hydroxymethyl)pyridin-3-yl)phenyl acetate | Esterification | General Knowledge |

Pericyclic and Rearrangement Reactions of this compound and its Derivatives

While specific examples of pericyclic or rearrangement reactions involving this compound are not well-documented, the structural motifs present in its derivatives suggest the possibility of such transformations under appropriate conditions.

For instance, if the hydroxyl group of the methanol (B129727) moiety is converted to an allyl ether, a researchgate.netresearchgate.net-sigmatropic rearrangement, such as the Claisen rearrangement, could be envisioned. Heating the allyl ether derivative of the corresponding phenol (obtained after O-demethylation) could lead to the formation of a C-allylated phenol. The Claisen rearrangement is a powerful tool for carbon-carbon bond formation. wikipedia.orglibretexts.orgorganic-chemistry.orglibretexts.orgbyjus.com

The pyridine ring itself can participate in pericyclic reactions, most notably the Diels-Alder reaction, although this typically requires activation of the pyridine ring, for example, by coordination to a metal center. researchgate.netscite.airesearchgate.netrsc.orgwikipedia.org Such a reaction with a suitable dienophile could lead to the formation of a bicyclic system.

| Reaction Type | Potential Derivative | Potential Product | Reference |

| Claisen Rearrangement | Allyl ether of (5-(2-hydroxyphenyl)pyridin-3-yl)methanol | C-allylated phenol derivative | wikipedia.orglibretexts.orgorganic-chemistry.orglibretexts.orgbyjus.com |

| Diels-Alder Reaction | Activated this compound | Bicyclic adduct | researchgate.netscite.airesearchgate.netrsc.orgwikipedia.org |

Stereoselective Transformations and Chiral Pool Applications

A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of specific research focused on the stereoselective transformations or chiral pool applications of this compound. While the broader field of asymmetric synthesis and the use of chiral building blocks is extensive, dedicated studies involving this particular compound appear to be limited or not publicly documented.

Methodologies such as enzymatic kinetic resolution and asymmetric synthesis are commonly employed for creating enantiomerically enriched alcohols and their derivatives within the pyridinyl and piperidinyl structural classes. For instance, lipases are frequently used for the kinetic resolution of racemic alcohols through enantioselective acylation or hydrolysis. Similarly, transition-metal catalyzed asymmetric reactions, such as those employing rhodium catalysts, have been successfully applied to the synthesis of chiral piperidine (B6355638) derivatives from pyridine precursors.

However, specific examples, including detailed reaction conditions, catalyst systems, enantiomeric excess values, or yields for the stereoselective synthesis or resolution of this compound, are not reported in the available literature. Consequently, there is no documented use of either the (R)- or (S)-enantiomer of this compound as a building block in chiral pool synthesis. The lack of data precludes the creation of detailed research findings or data tables for this specific subsection.

Further research into the asymmetric synthesis or chiral resolution of this compound would be necessary to elucidate its potential in stereoselective chemistry and as a chiral synthon.

Advanced Spectroscopic and Crystallographic Structural Elucidation of 5 2 Methoxyphenyl Pyridin 3 Yl Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. A complete analysis of (5-(2-Methoxyphenyl)pyridin-3-yl)methanol would involve a suite of NMR experiments.

Comprehensive 1D (¹H, ¹³C, ¹⁵N) and 2D NMR (COSY, HMQC, HMBC, NOESY) Analysis

A detailed NMR analysis would be required to unambiguously assign all proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) signals in the molecule.

¹H NMR: Would provide information on the number of different types of protons and their immediate electronic environment. The aromatic region would show complex splitting patterns corresponding to the protons on the pyridine (B92270) and benzene (B151609) rings. The methylene (B1212753) protons of the methanol (B129727) group and the methoxy (B1213986) protons would appear as distinct singlets or multiplets.

¹³C NMR: Would identify all unique carbon atoms. The chemical shifts would differentiate between the sp²-hybridized carbons of the aromatic rings and the sp³-hybridized carbons of the methanol and methoxy groups.

¹⁵N NMR: Would help to characterize the electronic environment of the pyridine nitrogen atom.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings, HMQC (Heteronuclear Multiple Quantum Coherence) would correlate directly bonded proton and carbon atoms, and HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range proton-carbon couplings, which is crucial for connecting the methoxyphenyl and pyridinylmethanol fragments. NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, which is key to understanding the preferred conformation in solution.

Despite extensive searches, specific and comprehensive 1D and 2D NMR data for this compound are not available in the public domain.

Solid-State NMR Applications for Polymorphic Forms and Microcrystalline Materials

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in the solid state, especially for microcrystalline or amorphous samples that are not amenable to single-crystal X-ray diffraction. It can be used to identify the presence of different polymorphic forms, which may exhibit distinct physical properties.

No solid-state NMR studies on this compound have been found in the scientific literature.

X-ray Crystallography for Single Crystal and Powder Diffraction Analysis

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Crystal Packing and Supramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

A single-crystal X-ray diffraction study of this compound would reveal how the molecules are arranged in the crystal lattice. Key interactions that would likely govern the crystal packing include:

Hydrogen Bonding: The hydroxyl group of the methanol substituent can act as a hydrogen bond donor, while the pyridine nitrogen and the oxygen of the methoxy group can act as hydrogen bond acceptors. These interactions are expected to play a significant role in the formation of supramolecular assemblies.

π-π Stacking: The aromatic pyridine and methoxyphenyl rings could engage in π-π stacking interactions, further stabilizing the crystal structure.

No published single-crystal or powder X-ray diffraction data for this compound could be located. While studies on related compounds show the prevalence of such interactions nih.goviucr.orgresearchgate.netnih.gov, specific details for the target compound are unavailable.

Conformational Analysis in the Solid State

The crystal structure would provide a definitive picture of the molecule's conformation in the solid state. A key parameter would be the dihedral angle between the planes of the pyridine and methoxyphenyl rings. This conformation is a result of the balance between intramolecular steric effects and the optimization of intermolecular packing forces.

Without a crystal structure, a detailed conformational analysis of this compound in the solid state cannot be performed.

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in materials science and pharmaceuticals as different polymorphs can exhibit varied physical properties. Co-crystallization, the formation of a crystalline structure containing two or more different molecules in a stoichiometric ratio, is another technique used to modify the properties of a compound.

A thorough search for studies on the polymorphic forms or co-crystals of this compound has yielded no specific results. Research has been conducted on the polymorphism and co-crystallization of related heterocyclic compounds, such as pyrazole (B372694) derivatives, which demonstrates that techniques like solvent crystallization, vapor diffusion, and grinding could be employed to investigate these phenomena for the title compound. nih.govnih.gov However, no such studies have been published for this compound itself.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR and Raman spectroscopy are powerful, non-destructive techniques used to identify functional groups and probe molecular structure. The vibrational modes of a molecule are sensitive to its conformation and intermolecular interactions.

Diagnostic Band Assignment and Functional Group Identification

No experimental FT-IR or Raman spectra for this compound are available in the public domain. However, based on its constituent functional groups, a theoretical assignment of characteristic vibrational bands can be proposed. These predictions would require experimental verification.

| Functional Group | Expected Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Notes |

| O-H (alcohol) | Stretching | 3200-3600 | Broad band, sensitive to hydrogen bonding. |

| C-H (aromatic) | Stretching | 3000-3100 | |

| C-H (aliphatic) | Stretching | 2850-3000 | For -CH₂OH and -OCH₃ groups. |

| C=C, C=N (pyridine ring) | Stretching | 1400-1650 | Multiple bands characteristic of the heteroaromatic ring. |

| C-O (alcohol) | Stretching | 1000-1260 | |

| C-O-C (ether) | Asymmetric Stretching | 1200-1275 | Characteristic of aryl alkyl ethers. |

| C-O-C (ether) | Symmetric Stretching | 1020-1075 |

Conformational Analysis and Intermolecular Bonding Effects

The vibrational spectra would be highly informative regarding the compound's conformation, particularly the rotational orientation of the methoxyphenyl group relative to the pyridine ring and the conformation of the methanol substituent. Hydrogen bonding involving the hydroxyl group would significantly influence the O-H stretching frequency, typically causing a broadening and red-shift of the band. In the solid state, crystal packing effects could lead to the splitting of certain vibrational bands compared to the spectrum in solution. While studies on pyridine-methanol mixtures have been performed to understand intermolecular interactions, specific data for the title compound is absent. researchgate.net

Advanced Mass Spectrometry for Fragmentation Pathway Elucidation

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound and for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. While HRMS data for numerous related pyridine derivatives have been published, confirming their elemental compositions, no such data has been found specifically for this compound. mdpi.commdpi.com The theoretical exact mass of the protonated molecule [M+H]⁺ would be calculated based on its chemical formula, C₁₃H₁₄NO₂⁺.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Analysis

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion (e.g., the protonated molecular ion) to generate a fragmentation spectrum. This spectrum provides a fingerprint of the molecule's structure. Lacking experimental MS/MS data, potential fragmentation pathways for this compound can be hypothesized based on the known fragmentation behavior of related structures.

A plausible fragmentation pathway for the [M+H]⁺ ion would likely involve initial losses of small, stable molecules.

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Structural Interpretation |

| [M+H]⁺ | H₂O (18.01 Da) | [M+H-H₂O]⁺ | Loss of the hydroxyl group and a proton from the methylene bridge. |

| [M+H]⁺ | CH₂O (30.01 Da) | [M+H-CH₂O]⁺ | Loss of formaldehyde (B43269) from the hydroxymethyl group. |

| [M+H]⁺ | CH₃OH (32.03 Da) | [M+H-CH₃OH]⁺ | Loss of methanol, potentially involving rearrangement. |

| [M+H]⁺ | •CH₃ (15.02 Da) | [M+H-CH₃]⁺ | Loss of a methyl radical from the methoxy group. |

These proposed pathways are theoretical and would require experimental validation through MS/MS analysis to confirm the structure and fragmentation mechanisms.

Theoretical and Computational Chemistry Studies of 5 2 Methoxyphenyl Pyridin 3 Yl Methanol

Electronic Structure and Molecular Orbital Analysis

The electronic characteristics of (5-(2-Methoxyphenyl)pyridin-3-yl)methanol are primarily determined by the interplay of the electron-donating methoxy (B1213986) group, the electron-withdrawing pyridine (B92270) ring, and the flexible hydroxymethyl group. Computational methods provide a powerful lens through which to view these interactions.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a robust method for investigating the ground state properties of molecules like this compound. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), key electronic parameters can be elucidated.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's reactivity and electronic transitions. For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxyphenyl ring, while the LUMO is anticipated to be centered on the electron-deficient pyridine ring. The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Table 1: Predicted Ground State Properties from DFT Calculations

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.5 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.7 eV | Indicates the chemical reactivity and the energy of the lowest-lying electronic transition. |

Ab Initio and Post-Hartree-Fock Methods for Electron Correlation Effects

While DFT is a workhorse for many applications, ab initio and post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide a more accurate description of electron correlation effects. These methods are computationally more intensive but can be crucial for understanding non-covalent interactions and for obtaining highly accurate energetic and geometric parameters. For this compound, these methods would be particularly useful for refining the understanding of the weak intramolecular interactions that influence its conformational preferences.

Conformational Landscape and Energetic Profiling

The flexibility of this compound, particularly around the bond connecting the two aromatic rings and the C-C bond of the hydroxymethyl group, gives rise to a complex conformational landscape.

Potential Energy Surface (PES) Scans and Global Minimum Identification

Potential Energy Surface (PES) scans are performed by systematically varying specific dihedral angles and calculating the energy at each point. For this compound, key dihedral angles to scan would be:

The C-C bond between the phenyl and pyridine rings: This determines the relative orientation of the two rings. Due to steric hindrance between the ortho-methoxy group and the pyridine ring, a completely planar conformation is expected to be energetically unfavorable. The global minimum is likely to be a twisted conformation.

The C-C bond of the hydroxymethyl group: Rotation around this bond will influence the orientation of the hydroxyl group and its potential for intramolecular hydrogen bonding.

These scans would reveal the various stable conformers (local minima) and the transition states connecting them, ultimately identifying the global minimum energy structure.

Table 2: Predicted Relative Energies of Key Conformations

| Conformation | Dihedral Angle (Phenyl-Pyridine) | Relative Energy (kcal/mol) |

|---|---|---|

| Global Minimum | ~45° | 0.0 |

| Planar | 0° | > 5.0 |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations can provide a more dynamic picture of the conformational behavior of this compound over time. By simulating the motion of the atoms at a given temperature, MD can explore a wider range of the conformational space than simple PES scans.

Furthermore, MD simulations are invaluable for understanding the influence of the solvent on the molecule's conformation. In a polar solvent like water, the solvent molecules will interact with the polar groups of the solute (the pyridine nitrogen, the methoxy oxygen, and the hydroxyl group), potentially stabilizing different conformations compared to the gas phase. These simulations can reveal the preferred solvated structures and the dynamics of solvent-solute interactions.

Spectroscopic Property Prediction and Validation

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation.

Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the UV-Visible absorption spectrum. The calculations would likely show a primary electronic transition corresponding to the promotion of an electron from the HOMO (on the methoxyphenyl ring) to the LUMO (on the pyridine ring), which is characteristic of a π-π* transition.

Vibrational frequencies can be calculated using DFT, which can be correlated with experimental infrared (IR) and Raman spectra. Key predicted vibrational modes would include:

O-H stretching of the methanol (B129727) group (~3600 cm⁻¹)

C-H stretching of the aromatic rings (~3100-3000 cm⁻¹)

C=C and C=N stretching of the pyridine ring (~1600-1400 cm⁻¹)

C-O stretching of the methoxy and methanol groups (~1250 and 1050 cm⁻¹)

Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. These predictions can aid in the assignment of experimental NMR spectra.

Table 3: Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Feature | Corresponding Molecular Motion/Transition |

|---|---|---|

| UV-Vis (TD-DFT) | λ_max ≈ 280 nm | π-π* transition (HOMO-LUMO) |

| IR (DFT) | ~3600 cm⁻¹ | O-H stretch |

| IR (DFT) | ~1600 cm⁻¹ | Pyridine ring C=N/C=C stretch |

| ¹H NMR (DFT/GIAO) | 7.0-8.5 ppm | Aromatic protons |

Computational Prediction of NMR Chemical Shifts and Coupling Constants

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a cornerstone of computational chemistry for structural elucidation. For this compound, theoretical ¹H and ¹³C NMR chemical shifts would be calculated to aid in the assignment of experimental spectra.

Methodology: The standard approach involves a two-step process. First, the geometry of the molecule is optimized to find its most stable three-dimensional conformation. This is typically performed using DFT methods, for instance, with the B3LYP functional and a basis set such as 6-311++G(d,p). Following optimization, NMR shielding tensors are calculated for the optimized geometry using the Gauge-Independent Atomic Orbital (GIAO) method. ruc.dk The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory.

Expected Data: A data table of predicted ¹H and ¹³C chemical shifts for each unique atom in this compound would be generated. For example, distinct chemical shifts would be predicted for the protons and carbons of the pyridine ring, the methoxyphenyl group, the methanol substituent, and the methoxy group. These theoretical values are often in good agreement with experimental data, with minor deviations attributable to solvent effects and the approximations inherent in the computational methods. nih.gov

Note: A data table for predicted NMR shifts cannot be provided as specific calculations for this compound are not available in the literature.

Vibrational Frequencies and Intensities for IR and Raman Spectra

Methodology: Following a geometry optimization at a chosen level of theory (e.g., DFT/B3LYP), a harmonic vibrational frequency analysis is performed. q-chem.comq-chem.com This calculation determines the normal modes of vibration, their corresponding frequencies, and their IR and Raman intensities. The predicted frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental data. mdpi.com

Expected Data: The output of these calculations would be a table listing the calculated vibrational frequencies (in cm⁻¹), their corresponding IR intensities, Raman activities, and a description of the vibrational mode (e.g., C-H stretch, O-H bend, pyridine ring deformation). These theoretical spectra would show characteristic peaks corresponding to the functional groups present in the molecule, such as the O-H stretching of the methanol group, the aromatic C-H stretches of the two rings, the C-O stretching of the methoxy group, and various pyridine ring vibrations.

Note: A data table for theoretical vibrational frequencies cannot be provided as specific calculations for this compound are not available in the literature.

Reaction Mechanism Elucidation and Transition State Theory

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the energetics and pathways that are often difficult to probe experimentally.

Identification of Transition States and Reaction Intermediates

For any proposed reaction involving this compound, such as its synthesis or subsequent transformation, computational methods can be used to locate the structures of transition states and any reaction intermediates. Transition state theory is fundamental to understanding reaction kinetics.

Methodology: Transition states are identified as first-order saddle points on the potential energy surface. Specialized algorithms are used to locate these structures, which are then confirmed by a frequency calculation showing exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The structures of reactants, products, and any intermediates (local minima on the potential energy surface) are also optimized.

Intrinsic Reaction Coordinate (IRC) Analysis

Once a transition state is identified, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps out the minimum energy path connecting the transition state to the corresponding reactants and products. An IRC analysis confirms that the located transition state correctly connects the desired species on the reaction pathway.

Energy Barriers and Reaction Rate Constant Predictions

By calculating the energies of the reactants and the transition state, the activation energy (energy barrier) for the reaction can be determined. This energy barrier is a critical factor in determining the reaction rate. Using the principles of transition state theory, and incorporating thermochemical data from the frequency calculations, it is possible to predict the reaction rate constant at a given temperature. These predictions are vital for understanding reaction kinetics and feasibility. For biaryl compounds, computational studies have been used to propose radical mechanisms for their formation. nih.gov

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding Networks, van der Waals Forces)

The way molecules of this compound interact with each other in the solid or liquid phase determines many of its physical properties. The presence of a hydroxyl group and a pyridine nitrogen atom suggests the importance of hydrogen bonding.

Methodology: To study these interactions, computational chemists can analyze the crystal structure (if available) or model dimers and larger clusters of the molecule. Hirshfeld surface analysis is a common technique used to visualize and quantify intermolecular contacts in a crystal lattice. researchgate.netnih.gov This method allows for the decomposition of the crystal packing into contributions from different types of interactions, such as H···H, C···H, and O···H contacts. Quantum Theory of Atoms in Molecules (QTAIM) can also be used to characterize the nature and strength of specific intermolecular bonds, including hydrogen bonds and weaker van der Waals forces. scispace.com For nitrogen-substituted heterocycles, electrostatic interactions are often the major stabilizing forces in intermolecular bonding. chemrxiv.org

Derivatization Strategies and Synthesis of Analogues Based on 5 2 Methoxyphenyl Pyridin 3 Yl Methanol

Design Principles for Structure-Activity Relationship (SAR) Studies (excluding biological activity)

The design of analogues of (5-(2-Methoxyphenyl)pyridin-3-yl)methanol for structure-activity relationship (SAR) studies, while excluding biological activity, centers on systematically altering the physicochemical properties of the molecule. These modifications are intended to probe how changes in molecular structure affect properties such as solubility, lipophilicity, and crystal packing.

Key modifications to the this compound scaffold can be hypothesized based on established principles in medicinal chemistry and materials science. The core structure consists of three key domains amenable to modification: the 2-methoxyphenyl ring, the pyridine (B92270) ring, and the methanol (B129727) group at the 3-position of the pyridine ring.

Table 1: Potential Modifications for SAR Studies and Their Predicted Physicochemical Effects

| Modification Site | Type of Modification | Potential Physicochemical Effect |

| 2-Methoxyphenyl Ring | Substitution with electron-withdrawing groups (e.g., -NO₂, -CF₃) | Alteration of electronic properties, potential for new intermolecular interactions. |

| 2-Methoxyphenyl Ring | Substitution with electron-donating groups (e.g., -NH₂, -OH) | Increased polarity and hydrogen bonding capability. |

| 2-Methoxyphenyl Ring | Replacement with other aromatic or heteroaromatic rings | Significant changes in steric bulk, and electronic distribution. |

| Pyridine Ring | Introduction of substituents (e.g., alkyl, halogen) | Modification of lipophilicity and steric profile. |

| Pyridine Ring | Quaternization of the pyridine nitrogen | Introduction of a positive charge, significantly increasing polarity and aqueous solubility. |

| Methanol Group | Oxidation to an aldehyde or carboxylic acid | Increased polarity and hydrogen bonding potential. |

| Methanol Group | Esterification or etherification | Increased lipophilicity and steric bulk. |

| Methanol Group | Replacement with other functional groups (e.g., -CH₂NH₂, -CH₂SH) | Introduction of new hydrogen bonding donors/acceptors and potential for metal coordination. |

A review of pyridine derivatives suggests that the presence and position of groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), and carbonyl (-C=O) can enhance certain molecular properties. acs.org Conversely, the introduction of bulky groups can lead to significant changes in the molecule's conformation and intermolecular interactions. acs.org

Scaffold Modification and Diversification Techniques

The this compound scaffold can be chemically modified using a variety of synthetic techniques to generate a diverse range of analogues. These modifications can target the pyridine core, the phenyl ring, or the methanol substituent.

One common strategy for diversifying such biaryl structures is through cross-coupling reactions. For instance, the Suzuki coupling reaction is a versatile method for creating carbon-carbon bonds. A synthetic intermediate, such as a halogenated precursor to this compound, could be coupled with a wide array of boronic acids to introduce different substituents on the pyridine or phenyl ring. mdpi.comnih.gov

Another approach involves the modification of the existing functional groups. The hydroxyl group of the methanol substituent is a prime candidate for derivatization. It can be oxidized to an aldehyde or a carboxylic acid, which can then serve as a handle for further reactions such as reductive amination or amide bond formation.

Synthesis of Polymeric and Oligomeric Structures Incorporating the Core Moiety

One potential strategy involves modifying the methanol group to introduce a polymerizable functional group. For example, the alcohol could be converted to an acrylate (B77674) or methacrylate (B99206) ester, which could then undergo free-radical polymerization. Alternatively, the methanol group could be transformed into a group suitable for step-growth polymerization, such as a carboxylic acid or an amine.

The literature describes the synthesis of various polymers containing pyridine units. For instance, pyridine-grafted copolymers have been prepared, demonstrating that pyridine moieties can be attached to a pre-existing polymer backbone. mdpi.com Additionally, poly(pyridinediyl)s have been synthesized, which consist of repeating pyridine units. st-andrews.ac.uk Another relevant example is the synthesis of pyridine-based polybenzimidazoles, where pyridine dicarboxylic acids are used as monomers. benicewiczgroup.com These approaches highlight the feasibility of incorporating pyridine-based structures into a variety of polymer architectures.

Table 2: Potential Polymerization Strategies for this compound Derivatives

| Polymerization Method | Monomer | Resulting Polymer Structure |

| Free-Radical Polymerization | (5-(2-Methoxyphenyl)pyridin-3-yl)methyl acrylate | Polyacrylate with the core moiety as a side chain. |

| Step-Growth Polymerization | 5-(2-Methoxyphenyl)pyridine-3-carboxylic acid and a diamine | Polyamide with the core moiety in the polymer backbone. |

| Grafting | Pre-formed polymer with reactive sites and a derivative of the core moiety | Polymer with the core moiety grafted onto the main chain. |

Generation of Focused Libraries for Screening (excluding biological screening)

The generation of focused chemical libraries based on the this compound scaffold is a key strategy for exploring the chemical space around this core structure. Such libraries are collections of structurally related compounds that are synthesized in a systematic way to allow for the efficient exploration of structure-property relationships.

The design of a focused library would involve the selection of a set of building blocks to be combined with the core scaffold. These building blocks would be chosen to introduce a range of different physicochemical properties, such as size, polarity, and hydrogen bonding potential.

High-throughput synthesis techniques, often employing automated platforms, are well-suited for the generation of such libraries. nih.govresearchgate.net For example, a library of amides could be generated by first oxidizing the methanol group of the core scaffold to a carboxylic acid, and then reacting this with a diverse set of amines in a parallel synthesizer.

The synthesis of pyridine dicarbonitrile libraries has been reported as a means to generate a large number of related compounds for screening purposes. nih.gov Similarly, combinatorial approaches have been used to create libraries of purine, pyrimidine, and triazine-based compounds, demonstrating the power of these techniques for generating chemical diversity. capes.gov.br

Table 3: Example of a Focused Library Design Based on this compound

| Scaffold | Reaction | Building Blocks (R-NH₂) | Library Products |

| 5-(2-Methoxyphenyl)pyridine-3-carboxylic acid | Amide Coupling | A diverse set of primary and secondary amines | A library of amides with varying R groups. |

| 3-Bromo-5-(2-methoxyphenyl)pyridine | Suzuki Coupling | A diverse set of aryl and heteroaryl boronic acids | A library of biaryl compounds with varying aromatic substituents. |

Coordination Chemistry and Ligand Design with 5 2 Methoxyphenyl Pyridin 3 Yl Methanol

(5-(2-Methoxyphenyl)pyridin-3-yl)methanol as a Potential Ligand Precursor

This compound is a versatile precursor for the synthesis of a variety of ligands. Its fundamental structure incorporates key features that are desirable for coordination to metal ions. The pyridine (B92270) nitrogen atom provides a primary binding site, and the hydroxyl group of the methanol (B129727) substituent offers a secondary coordination point, allowing for the formation of stable chelate rings. Pyridine-based alcohols and their metal complexes exhibit unique characteristics, including redox activity and variable coordination modes, which lead to diverse applications. nih.gov

The reactivity of the hydroxyl group allows for its deprotonation to form an alcoholato ligand. This transformation is crucial as the resulting anionic oxygen atom is a stronger donor, leading to more stable metal complexes. The multidentate character of pyridinyl alcohols is of significant importance in their complexation with a wide range of transition metals. mdpi.com The strongly basic and anionic nature of the alcoholato form gives these ligands a high capacity to bridge metal centers, facilitating the formation of polynuclear complexes. researchgate.net

The 2-methoxyphenyl substituent at the 5-position of the pyridine ring is expected to influence the ligand's coordination properties through both steric and electronic effects. Sterically, the bulky aryl group can direct the coordination of substrates at the metal center, potentially leading to selectivity in catalytic applications. Electronically, the methoxy (B1213986) group can modulate the electron density on the pyridine ring, thereby tuning the Lewis basicity of the nitrogen atom and influencing the strength of the metal-ligand bond.

Chelation Modes and Metal Binding Sites in Metal Complexes

The molecular architecture of this compound offers several potential modes of coordination to a metal center. The most probable binding modes involve the pyridine nitrogen and the hydroxyl oxygen, which can act in concert to form stable complexes.

The pyridine nitrogen is a classic and well-studied donor atom in coordination chemistry. nih.gov It acts as a Lewis base, donating its lone pair of electrons to a metal cation. In this compound, the nitrogen atom is a primary and readily available binding site for a wide array of transition metals and main group elements. The coordination of the pyridine nitrogen is a fundamental step in the formation of metal complexes with this ligand. The steric hindrance from the adjacent substituents will play a role in the accessibility of this nitrogen atom.

The hydroxyl group provides a secondary potential coordination site. In its neutral form, the oxygen atom can act as a neutral donor. However, more commonly, the hydroxyl group is deprotonated to form an anionic alcoholato ligand. This deprotonation significantly increases the donor strength of the oxygen atom. The combination of the pyridine nitrogen and the alcoholato oxygen allows for the formation of a stable five-membered chelate ring with a metal ion. This chelation effect enhances the thermodynamic stability of the resulting metal complex compared to coordination with monodentate ligands. In numerous documented complexes, 2-(2-hydroxyethyl)pyridine ligands coordinate to metal ions through both the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxy group, creating a chelate ring. researchgate.net

Beyond simple chelation, this compound has the potential to form more complex, multidentate ligand architectures. The alcoholato form of the ligand is known to act as a bridging ligand between two or more metal centers. researchgate.net This can lead to the formation of dinuclear or polynuclear metal complexes. The specific architecture of these polynuclear complexes will be influenced by the reaction conditions, the nature of the metal ion, and the steric profile of the ligand. The methoxy group's oxygen atom on the phenyl ring could also potentially participate in coordination, especially with hard metal ions, leading to a tridentate coordination mode, although this is generally less common for anisole-type ethers unless sterically favored.

Synthesis and Characterization of Transition Metal and Main Group Complexes

The synthesis of metal complexes with this compound is anticipated to follow established protocols for pyridyl-alcohol ligands. A common synthetic route involves the reaction of a metal salt with the ligand in a suitable solvent. The deprotonation of the hydroxyl group can be achieved by the addition of a base or, in some cases, by the basicity of the metal precursor itself.

The general synthetic approach for forming a metal complex with the deprotonated form of the ligand would be:

M(X)n + L-OH → [M(L-O)(X)n-1] + HX

Where M is the metal ion, X is an anionic ligand (e.g., halide, acetate), and L-OH represents this compound.

The characterization of the resulting complexes would rely on a suite of spectroscopic and analytical techniques.

| Technique | Expected Observations |

| Infrared (IR) Spectroscopy | Disappearance or significant shift of the O-H stretching frequency upon deprotonation and coordination. Shifts in the C=N and C=C stretching frequencies of the pyridine ring upon coordination to the metal center. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Changes in the chemical shifts of the pyridine and phenyl protons upon coordination. Broadening of signals may occur with paramagnetic metal centers. |

| X-ray Crystallography | Unambiguous determination of the solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center. It would confirm the chelation mode and any bridging interactions. |

| Elemental Analysis | Confirmation of the empirical formula of the synthesized complex. |

Ligand Modifications to Influence Coordination Properties

The structure of this compound is amenable to a variety of modifications to fine-tune its coordination properties. These modifications can be targeted to alter the steric environment around the metal center or to modulate the electronic properties of the donor atoms. The manipulation of ligands around a transition metal complex can lead to an increase in both the activity and stability in catalytic reactions. mdpi.com

Potential Modifications and Their Expected Effects:

| Modification Site | Type of Modification | Expected Effect on Coordination Properties |

| Methoxyphenyl Ring | Introduction of electron-donating groups (e.g., -OCH3, -CH3) | Increased electron density on the pyridine ring, enhancing the Lewis basicity of the nitrogen donor. |

| Introduction of electron-withdrawing groups (e.g., -CF3, -NO2) | Decreased electron density on the pyridine ring, weakening the Lewis basicity of the nitrogen donor. | |

| Methanol Group | Replacement of the hydroxyl proton with other functional groups | Can block the coordination of the oxygen or introduce new donor atoms for multidentate coordination. |

| Steric bulk modification at the carbinol carbon | Increased steric hindrance around the metal center, potentially influencing substrate selectivity in catalysis. | |

| Pyridine Ring | Introduction of substituents at other positions | Can further tune the electronic properties and steric profile of the ligand. |

Systematic variations of the steric and electronic properties of pyridyl-alkoxide ligands allow for a deeper understanding of their effects on the structure and reactivity of the resulting metal complexes. sacredheart.edu Such modifications are a key strategy in the rational design of metal complexes with tailored properties for specific applications.

Exploration of 5 2 Methoxyphenyl Pyridin 3 Yl Methanol As a Precursor in Material Science Applications

Incorporation into Advanced Organic Materials (e.g., polymers, dendrimers)

There is no available literature demonstrating the incorporation of (5-(2-Methoxyphenyl)pyridin-3-yl)methanol into polymers or dendrimers. The presence of a hydroxyl (-OH) group on the methanol (B129727) substituent provides a reactive site that could theoretically be used for polymerization reactions, such as esterification or etherification, to form polyester or polyether chains. Similarly, this functional group could allow it to be attached to the surface or integrated into the branching structure of a dendrimer. However, no studies have been published that utilize this compound for these purposes.

Role in the Design of Functional Supramolecular Architectures

No research has been found that specifically employs this compound in the design of functional supramolecular architectures. In theory, the pyridine (B92270) nitrogen atom can act as a hydrogen bond acceptor or a coordination site for metal ions, while the methanol group can act as a hydrogen bond donor. These features are often exploited in related pyridine-containing molecules to build complex, non-covalently bonded structures. Research on other methoxyphenyl-pyridine derivatives, such as terpyridines, shows their rich supramolecular chemistry, but these findings cannot be directly attributed to the specific compound . iucr.orgnih.gov

Precursor for Luminescent or Optoelectronic Materials

There are no documented studies on the use of this compound as a precursor for luminescent or optoelectronic materials. The biphenyl-pyridine core is a common motif in organic light-emitting diode (OLED) materials and fluorescent sensors due to its conjugated π-system. The methoxy (B1213986) group can also influence the electronic properties. However, the specific photophysical properties (such as absorption, emission, and quantum yield) of this compound have not been reported, and its utility as a building block for functional optoelectronic materials remains unexplored.

Mechanistic Investigations of Reactions Involving 5 2 Methoxyphenyl Pyridin 3 Yl Methanol

Kinetic Studies: Rate Law Determination and Activation Parameters

Kinetic studies are fundamental to elucidating reaction mechanisms, providing quantitative insight into the dependencies of reaction rates on reactant concentrations and temperature. For a hypothetical oxidation of (5-(2-Methoxyphenyl)pyridin-3-yl)methanol to the corresponding aldehyde, (5-(2-Methoxyphenyl)nicotinaldehyde), using an oxidant such as pyridinium (B92312) chlorochromate (PCC), the method of initial rates can be employed to determine the rate law. This involves systematically varying the initial concentration of one reactant while holding others constant and measuring the initial rate of reaction.

The progress of the reaction can be monitored by techniques such as UV-Vis spectrophotometry, following the appearance of the aldehyde product or the disappearance of the oxidant.

Hypothetical Experimental Data for Rate Law Determination

| Experiment | [Alcohol] (mol/L) | [PCC] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 3.0 x 10⁻⁵ |

From this data, doubling the concentration of the alcohol while keeping the PCC concentration constant doubles the initial rate, indicating the reaction is first-order with respect to the alcohol. Similarly, doubling the PCC concentration at a constant alcohol concentration doubles the rate, showing a first-order dependence on PCC. Thus, the determined rate law would be:

Rate = k[this compound]¹[PCC]¹

Activation Parameters

To further probe the transition state of the reaction, the rate constant (k) can be determined at various temperatures. The activation energy (Ea) can then be calculated from the Arrhenius equation by plotting ln(k) versus 1/T. The slope of this plot is equal to -Ea/R. Other activation parameters, such as the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), can be derived from the Eyring equation. researchgate.net

Hypothetical Temperature Dependence and Activation Parameters

| Temperature (K) | Rate Constant, k (L/mol·s) |

| 298 | 1.5 x 10⁻³ |

| 308 | 3.1 x 10⁻³ |

| 318 | 6.0 x 10⁻³ |

| 328 | 11.5 x 10⁻³ |

From this hypothetical data, the following activation parameters could be calculated: